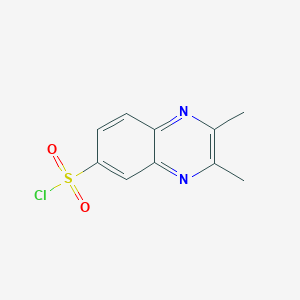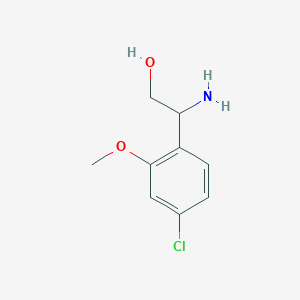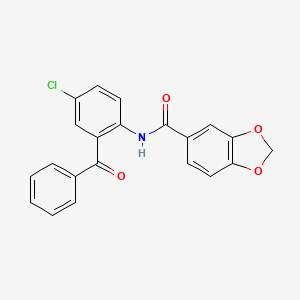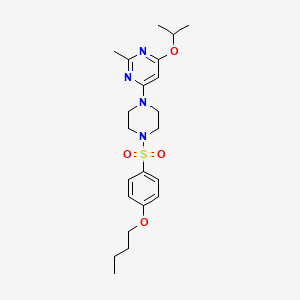
(2,3-Dimethylquinoxalin-6-yl)chlorosulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2,3-Dimethylquinoxalin-6-yl)chlorosulfone” is a chemical compound. It’s a derivative of quinoxaline, which is a nitrogen-containing heterocyclic compound . The molecular formula of 2,3-Dimethylquinoxaline is C10H10N2 .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been reported in various studies. For instance, a series of symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles . Another study reported the synthesis of a series of bipolar, donor–acceptor–donor (D–A–D)-based quinoxaline diarylamine/heterocyclic amine derivatives by the Buchwald–Hartwig amination reaction .Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be complex. For example, the molecular structure of 1,3-bis(2,3-dimethylquinoxalin-6-yl)benzene consists of a central benzene ring with 2,3-dimethylquinoxalin-6-yl groups at the 1 and 3 positions. These 2,3-dimethylquinoxalin-6-yl groups twist significantly out of the plane of the benzene ring .Chemical Reactions Analysis
Quinoxaline derivatives have been involved in various chemical reactions. For instance, a study reported the transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones, which has emerged as a modern sustainable protocol . Another study discussed the design, synthesis, and in-depth biological characterization of two novel type II kinase inhibitors .Physical And Chemical Properties Analysis
Quinoxaline derivatives can exhibit a wide range of physical and chemical properties. For instance, light-emitting analogues based on triphenylamine modified quinoxaline and pyridine [2,3-b]pyrazine exhibited different mechanochromic luminescence .作用机制
安全和危害
The safety and hazards associated with quinoxaline derivatives can vary. For instance, 2,3-Dimethylquinoxaline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
未来方向
The future directions for research on quinoxaline derivatives are promising. Transition metal-free C-3 functionalization of quinoxalin-2(1H)-ones has recently emerged as a modern sustainable protocol, offering robust applications in the medicinal, pharmaceutical, and agriculture industry . Furthermore, a comprehensive review on the versatile pharmacology of quinoxaline derivatives highlighted the critical role of the quinoxaline on various heterocyclic moieties .
属性
IUPAC Name |
2,3-dimethylquinoxaline-6-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-6-7(2)13-10-5-8(16(11,14)15)3-4-9(10)12-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJIXSXMRIYFCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)S(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-Dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2464194.png)

![2,4-dichloro-N-[2-[3-[(2-chlorophenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2464197.png)
![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/no-structure.png)

![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)
![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)




